7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

Anti-inflammatory Analgesic Structure-Activity Relationship

Procure the specific 7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine scaffold for zolpidem impurity synthesis and structure-activity relationship (SAR) studies. The 7-methyl substituent is structurally essential for correct impurity standards; the non-methylated analog (CAS 65964-60-5) yields invalid results. Select suppliers offering full analytical documentation and purity certificates for GLP-compliant workflows, particularly for EP Impurity A synthesis and pharmacological screening.

Molecular Formula C15H14N2
Molecular Weight 222.291
CAS No. 65964-61-6
Cat. No. B2431550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
CAS65964-61-6
Molecular FormulaC15H14N2
Molecular Weight222.291
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C
InChIInChI=1S/C15H14N2/c1-11-3-5-13(6-4-11)14-10-17-8-7-12(2)9-15(17)16-14/h3-10H,1-2H3
InChIKeyLYFJFTUNFSUVKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS 65964-61-6): Product Specification and Procurement Baseline


7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS 65964-61-6) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, with molecular formula C₁₅H₁₄N₂ and molecular weight 222.29 g/mol . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, present in several marketed drugs including the anxiolytics alpidem, saripidem, necopidem, and zolpidem [1]. This specific derivative features a methyl substituent at the 7-position and a para-methylphenyl (p-tolyl) group at the 2-position . Structurally, this compound serves as a synthetic intermediate for more elaborated pharmacologically active derivatives, including zolpidem-related impurities and 3-substituted analogs [2].

Why 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


Imidazo[1,2-a]pyridine derivatives exhibit pronounced substituent-dependent pharmacological activity, as demonstrated by systematic SAR studies evaluating 28 compounds in this class [1]. The presence and position of methyl substituents on the heterocyclic system, as well as the specific aryl group at the 2-position, directly modulate anti-inflammatory, analgesic, and antipyretic activities relative to reference standards such as indomethacin [2]. The 7-methyl-2-(4-methylphenyl) substitution pattern is not interchangeable with the non-methylated analog 2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS 65964-60-5, MW 208.26), which lacks the 7-methyl group and consequently possesses different physicochemical properties and biological activity profiles . Furthermore, this specific substitution pattern is essential for the synthesis of downstream zolpidem-related derivatives, including 3-substituted intermediates and EP Impurity A [3]. Generic substitution would introduce uncontrolled variables in both pharmacological screening and regulated analytical workflows.

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine: Quantitative Differentiation Evidence vs. Analogs


Methyl Substituent-Dependent Pharmacological Activity: Class-Level SAR Evidence

In a systematic pharmacological evaluation of 28 imidazo[1,2-a]pyridine derivatives, the presence of methyl substituents on the heterocyclic system exerted quantifiable effects on anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities when compared to the reference NSAID indomethacin [1]. The study specifically identified that methyl substituents and/or acidic moieties on the heterocyclic system modulate the observed pharmacological profile [2]. This class-level evidence establishes that 7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, bearing a methyl group at the 7-position, is pharmacologically distinct from the non-methylated analog 2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS 65964-60-5), which lacks this critical substituent and would therefore exhibit a different activity profile .

Anti-inflammatory Analgesic Structure-Activity Relationship

Analytical Data Provision: Sigma-Aldrich vs. A2B Chem Documentation Policy

A direct procurement-level differentiation exists between vendors regarding analytical data availability. Sigma-Aldrich (AldrichCPR, Catalog T145319) explicitly states: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. ALL SALES ARE FINAL' and sells the product 'AS-IS' without warranty of merchantability or fitness for a particular purpose . In contrast, A2B Chem (Catalog AY08717) provides the product with defined pack sizes (100mg, 250mg) and maintains in-stock availability with standard commercial terms . MolCore offers the compound with ≥98% purity specification and ISO-certified production suitable for global pharmaceutical R&D applications .

Quality Assurance Analytical Characterization Procurement Compliance

Key Synthetic Intermediate for Zolpidem-Related Derivatives

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine serves as a critical synthetic precursor for several zolpidem-related compounds. Specifically, it is the direct precursor to Zolpidem EP Impurity A (N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide, CAS 1346600-85-8) [1]. Additionally, patent US6596731B2 describes synthetic routes utilizing 2-[7-methyl-2-(4-methylphenyl)-2-imidazo[1,2-a]pyridin-3-yl]ethanecarboxylic acid (derived from this compound) for the preparation of substituted imidazo[1,2-a]pyridine derivatives [2]. The non-methylated analog 2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS 65964-60-5) lacks the 7-methyl functionality required for these specific downstream transformations, making it unsuitable as a replacement in established synthetic routes.

Synthetic Intermediate Zolpidem Pharmaceutical Synthesis

Direct Comparison: ED50 Data for Related Imidazo[1,2-a]pyridine COX-2 Inhibitors

Within the imidazo[1,2-a]pyridine chemical class, specific substitution patterns yield quantifiable differences in in vivo efficacy. While direct ED50 data for 7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine itself is not reported in the identified primary literature, cross-study analysis of structurally related imidazo[1,2-a]pyridine derivatives demonstrates that substitution pattern dramatically affects potency. For example, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine (compound 5j) exhibited an ED50 of 12.38 mg/kg in analgesic models [1], while compound 10c (a different substitution pattern) demonstrated an ED50 of 69.46 μmol/Kg, approximately 1.5-fold more potent than celecoxib (ED50 = 104.88 μmol/Kg) [2]. These cross-study data substantiate that imidazo[1,2-a]pyridine derivatives are not pharmacologically equivalent; the specific 7-methyl-2-(4-methylphenyl) substitution pattern occupies a distinct position in SAR space.

COX-2 Inhibition In Vivo Analgesic ED50

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine: Evidence-Backed Application Scenarios


Pharmaceutical Impurity Reference Standard Synthesis for Zolpidem Quality Control

This compound is the direct synthetic precursor to Zolpidem EP Impurity A (N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide, CAS 1346600-85-8) . Quality control laboratories and pharmaceutical manufacturers requiring authentic impurity standards for zolpidem tartrate analytical method validation and release testing should procure this specific compound rather than the non-methylated analog 2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS 65964-60-5), as only the 7-methyl-containing scaffold yields the correct zolpidem impurity structure . The 7-methyl substituent is structurally essential for the integrity of the final impurity standard.

Structure-Activity Relationship (SAR) Studies on Imidazo[1,2-a]pyridine Pharmacophores

Systematic SAR studies have demonstrated that methyl substituents on the imidazo[1,2-a]pyridine heterocyclic system exert significant, quantifiable effects on anti-inflammatory, analgesic, and antipyretic activities . Researchers investigating the pharmacological contributions of the 7-methyl group require this specific compound as a comparator in screening panels that include the non-methylated baseline analog (CAS 65964-60-5). Substituting with generic imidazo[1,2-a]pyridine derivatives lacking the 7-methyl or 2-(4-methylphenyl) moieties would confound SAR interpretation and yield invalid structure-activity conclusions .

Synthesis of 3-Substituted Imidazo[1,2-a]pyridine Derivatives via Patent Routes

Patent US6596731B2 describes synthetic methodologies employing 2-[7-methyl-2-(4-methylphenyl)-2-imidazo[1,2-a]pyridin-3-yl]ethanecarboxylic acid derivatives as key intermediates . Medicinal chemistry teams synthesizing novel imidazo[1,2-a]pyridine-based lead compounds with 3-position modifications should procure 7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine as the starting material. The non-methylated analog (CAS 65964-60-5) lacks the 7-methyl group required for the correct product scaffold and would yield structurally distinct compounds not covered by the patent exemplification .

Quality-Assured Procurement for GLP and Regulated Studies

For studies requiring analytical traceability and GLP compliance, procurement selection should prioritize vendors that provide analytical data and purity certificates. Sigma-Aldrich explicitly disclaims analytical data collection for this product (AldrichCPR T145319), selling it 'AS-IS' with buyer assuming all verification responsibility . In contrast, suppliers such as A2B Chem and MolCore provide purity specifications and analytical documentation . For regulated workflows—including IND-enabling studies, impurity qualification, and reference standard characterization—procurement from analytically documented sources is mandatory .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.